Phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt is a chemical compound characterized by a phosphonic acid functional group attached to a pyridine ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt typically involves the reaction of 4-pyridinyl isoxazole with phosphorous acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions involving the starting materials. The process may include purification steps to obtain the compound in its pure form. The production is often scaled up to meet the demand for various applications.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles and electrophiles are used to replace specific atoms or groups in the compound.
Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce phosphonic acid derivatives, while reduction can lead to the formation of phosphine derivatives.
Scientific Research Applications
Phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and interaction with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: The compound is utilized in the development of materials with specific properties, such as corrosion resistance and catalytic activity.
Mechanism of Action
The mechanism by which phosphonic acid, (3-(4-pyridinyl)-5-isoxazolyl)-, diammonium salt exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Phosphonic acid, 4-pyridinyl-
Phosphonic acid, 5-isoxazolyl-
Other phosphonic acid derivatives
This compound's unique combination of structural elements and its diverse applications make it a valuable subject of study in scientific research.
Would you like more information on any specific aspect of this compound?
Properties
CAS No. |
125674-67-1 |
---|---|
Molecular Formula |
C8H13N4O4P |
Molecular Weight |
260.19 g/mol |
IUPAC Name |
diazanium;dioxido-oxo-(3-pyridin-4-yl-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C8H7N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-1-3-9-4-2-6;;/h1-5H,(H2,11,12,13);2*1H3 |
InChI Key |
BLTNTIYMQWHMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.